2,6-Dimethoxy-1-acetonylquinol is a compound structurally related to a class of chemicals that have been the subject of various studies due to their potential therapeutic applications. While the specific compound 2,6-Dimethoxy-1-acetonylquinol itself is not directly mentioned in the provided papers, the related compounds such as 2,6-dimethoxy-1,4-benzoquinone and 6,7-dimethoxyisoquinoline derivatives have been investigated for their biological activities. These studies have revealed significant findings in the context of anti-inflammatory, antitumor, antibacterial, anticonvulsant, and antihypertensive effects, which may provide insights into the potential applications of 2,6-Dimethoxy-1-acetonylquinol.
The mechanism of action of 2,6-dimethoxy-1,4-benzoquinone, a compound similar to 2,6-Dimethoxy-1-acetonylquinol, has been studied in the context of adipocyte differentiation. It has been found to inhibit the differentiation of 3T3-L1 adipocytes by regulating key signaling pathways such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1). This regulation leads to a reduction in the expression of adipogenic transcription factors and proteins involved in lipid synthesis, suggesting a potential role in the suppression of adipogenesis and treatment of obesity1.
In the field of epilepsy, derivatives of 6,7-dimethoxyisoquinoline, which share a similar methoxyquinoline core with 2,6-Dimethoxy-1-acetonylquinol, have been synthesized and evaluated for anticonvulsant activity. The structure-active relationship (SAR) studies have led to the identification of compounds with significant anticonvulsant activity, such as the molecule 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Computational studies have supported the pharmacological findings, providing a basis for understanding the interaction of these compounds with biological targets2.
Furthermore, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been investigated for their role as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds have shown high binding affinities for alpha 1-adrenoceptors and selectivity over alpha 2-adrenoceptors. They act as competitive antagonists of the vasoconstrictor action of noradrenaline, leading to antihypertensive effects in spontaneously hypertensive rats. This suggests that the quinoline derivatives can be effective in managing hypertension3.
The research on related compounds provides a foundation for understanding the potential applications of 2,6-Dimethoxy-1-acetonylquinol in various fields. The anti-adipogenic effects of 2,6-dimethoxy-1,4-benzoquinone suggest that compounds with similar structures could be explored for their utility in treating obesity and metabolic disorders1. The anticonvulsant properties of 6,7-dimethoxyisoquinoline derivatives indicate that 2,6-Dimethoxy-1-acetonylquinol may have potential applications in the treatment of epilepsy and seizure disorders2. Lastly, the antihypertensive activity of 2,4-diamino-6,7-dimethoxyquinoline derivatives points to the possibility of using structurally related compounds as therapeutic agents for hypertension3.
CAS No.: 24512-63-8
CAS No.: 30655-48-2
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 10132-50-0
CAS No.: 869-02-3